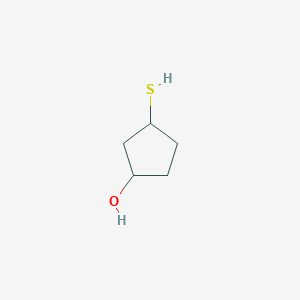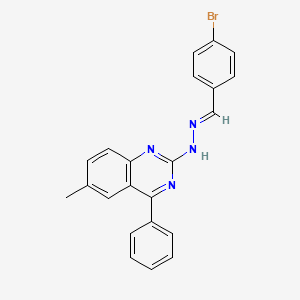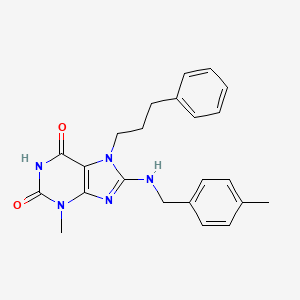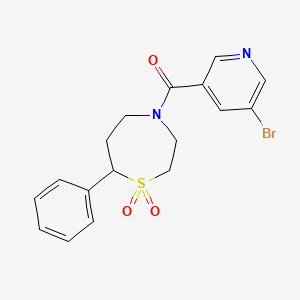
3-Sulfanylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanylcyclopentan-1-ol, also known as 3-Mercapto-1-cyclopentanol, is a cyclic thiol compound with the molecular formula C5H10OS. It is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research. The unique structure of this compound makes it a valuable compound in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 3-Sulfanylcyclopentan-1-ol is not fully understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. It can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. This reaction can be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antioxidant properties and can scavenge free radicals. It has also been shown to have antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Sulfanylcyclopentan-1-ol in lab experiments is its high yield and purity. It can be easily synthesized using various methods and can be purified using simple techniques. However, one of the limitations of using this compound is its reactivity. It can react with various electrophiles, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-Sulfanylcyclopentan-1-ol. One of the areas of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound. This can help in the development of new drugs and therapies. Additionally, the use of this compound in the synthesis of chiral building blocks can also be further explored. This can lead to the development of new drugs with better efficacy and fewer side effects.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research and has several advantages and limitations for lab experiments. The future directions for the research of this compound are promising and can lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of 3-Sulfanylcyclopentan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 3-Sulfanylcyclopentanone using sodium borohydride. Another method involves the reaction of cyclopentanone with thiourea followed by reduction with sodium borohydride. These methods have been widely used to synthesize this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Sulfanylcyclopentan-1-ol has been extensively used in scientific research as a key intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of chiral building blocks, which are important in the pharmaceutical industry. It has also been used in the synthesis of natural products, such as the synthesis of (-)-dihydrocarvone.
Eigenschaften
IUPAC Name |
3-sulfanylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQVPJAJLBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[(3-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2899560.png)


![5-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2899567.png)




![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)



![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)
